2-(2,6-dimethylphenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide
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Overview
Description
2-(2,6-dimethylphenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide is a complex organic compound that belongs to the class of thiazoloquinolines This compound is characterized by its unique structure, which includes a thiazoloquinoline core, a methoxy group, and a dimethylphenoxy substituent
Preparation Methods
The synthesis of 2-(2,6-dimethylphenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide involves several steps. The synthetic route typically starts with the preparation of the thiazoloquinoline core, followed by the introduction of the methoxy group and the dimethylphenoxy substituent. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste .
Chemical Reactions Analysis
2-(2,6-dimethylphenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments in the presence of water and acid or base catalysts
Scientific Research Applications
2-(2,6-dimethylphenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
When compared to other similar compounds, 2-(2,6-dimethylphenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide stands out due to its unique structural features and diverse range of applications. Similar compounds include:
2,6-dimethylbenzo[1,2-d4,5-d’]bisthiazole: Known for its use in organic electronics and materials science.
2,6-bis(4,5-dihydrooxazol-2-yl)pyridine: Utilized in coordination chemistry and as a ligand in catalysis
These compounds share some structural similarities but differ in their specific applications and properties, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C21H19N3O3S |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-(5-methoxy-[1,3]thiazolo[4,5-f]quinolin-2-yl)acetamide |
InChI |
InChI=1S/C21H19N3O3S/c1-12-6-4-7-13(2)20(12)27-11-17(25)23-21-24-19-14-8-5-9-22-18(14)15(26-3)10-16(19)28-21/h4-10H,11H2,1-3H3,(H,23,24,25) |
InChI Key |
NCKYBJNDYQXLIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=NC3=C(S2)C=C(C4=C3C=CC=N4)OC |
Origin of Product |
United States |
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